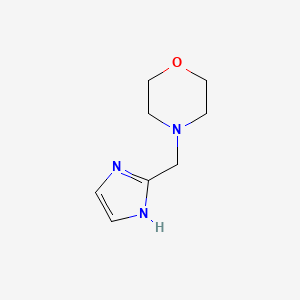
3-Tert-butyl-9h-thioxanthen-9-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“3-Tert-butyl-9h-thioxanthen-9-one” is a chemical compound with the molecular formula C17H16OS . It is also known by other names such as “2-tert-Butyl-9H-thioxanthen-9-one”, “2-(1,1-Dimethylethyl)-9H-thioxanthen-9-one”, and “2-(2-Methyl-2-propanyl)-9H-thioxanthen-9-one” among others .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a conjugated backbone with donor and acceptor moieties forming a twisted donor–acceptor structure . The average mass of the molecule is 268.373 Da .Scientific Research Applications
Synthesis and Derivatives : 9H-Thioxanthen-9-ones, including 3-Tert-butyl-9H-thioxanthen-9-one, are important in the synthesis of biologically active and medicinally significant compounds. A study described the synthesis of 1-fluoro-4-methyl-9H-thioxanthen-9-one and its amine derivatives, highlighting the compound's relevance in chemical synthesis (M. Javaheri et al., 2016).
Photoinitiators for Polymerization : Research on thioxanthone-based visible photoinitiators has led to the development of new amino-thioxanthone photoinitiators with varying substituents. These photoinitiators, including derivatives of 9H-Thioxanthen-9-one, show high molar extinction coefficients and broad absorption in the visible region, demonstrating their utility in polymerization processes (Qingqing Wu et al., 2014).
Material Synthesis for Thermally Activated Delayed Fluorescence : Studies on bipolar materials for thermally activated delayed fluorescence based on 3,6-di-tert-butyl-9-((phenylsulfonyl)phenyl)-9H-carbazoles have revealed the potential of these materials in light-emitting applications. The research underscores the role of 9H-Thioxanthen-9-one derivatives in developing advanced materials with controlled photophysical and electrochemical properties (Bin Huang et al., 2014).
Photophysical and Photochemical Behaviors : The photophysical and photochemical behaviors of thioxanthen-9-one have been studied in different solvents. This research provides insights into the unique absorption of its triplet state and the dynamics of electron transfer, which are crucial for understanding the material's behavior in various chemical and industrial applications (Lin Chen et al., 2021).
Sterically Overcrowded Ethylenes : Research on the synthesis and resolution of sterically overcrowded ethylenes, including derivatives of 9H-Thioxanthen-9-one, has provided valuable insights into the relationship between bond lengths and racemization barriers. This contributes to our understanding of molecular structure and stability in organic chemistry (B. Feringa et al., 1992).
Future Directions
The future directions for “3-Tert-butyl-9h-thioxanthen-9-one” could involve its use in the development of efficient solution-processed TADF OLEDs . Additionally, the visible light-induced photocatalytic oxidation of benzylic bonds in similar compounds suggests potential applications in the preparation of interesting structural compounds such as xanthones, thioxanthones, and acridones .
Properties
CAS No. |
5495-87-4 |
|---|---|
Molecular Formula |
C17H16OS |
Molecular Weight |
268.4 g/mol |
IUPAC Name |
2-tert-butylthioxanthen-9-one |
InChI |
InChI=1S/C17H16OS/c1-17(2,3)11-8-9-15-13(10-11)16(18)12-6-4-5-7-14(12)19-15/h4-10H,1-3H3 |
InChI Key |
LFCIPFQOPWQEPF-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C1=CC2=C(C=C1)C(=O)C3=CC=CC=C3S2 |
Canonical SMILES |
CC(C)(C)C1=CC2=C(C=C1)SC3=CC=CC=C3C2=O |
| 5495-87-4 | |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



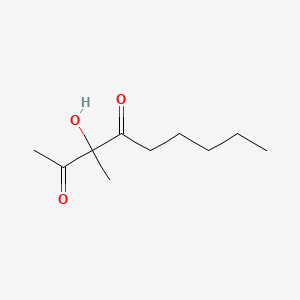
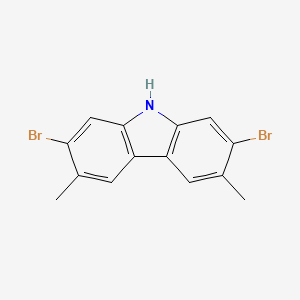

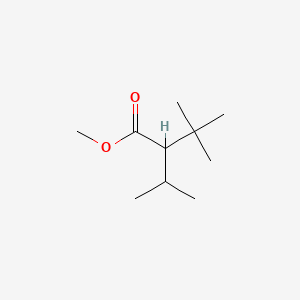
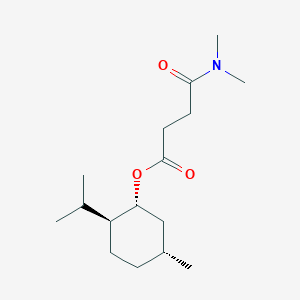
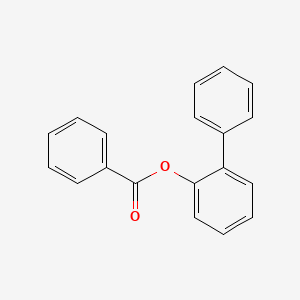
![4-Methyl-2-(2-oxo-2H-chromen-3-yl)-chromeno[3,4-c]pyridin-5-one](/img/structure/B3053568.png)
![2-[Benzyl(methyl)amino]ethyl 3-aminobut-2-enoate](/img/structure/B3053571.png)

